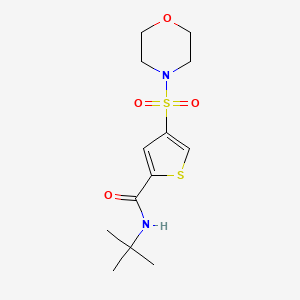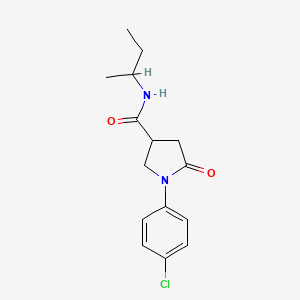
N-(butan-2-yl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(butan-2-yl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C15H19ClN2O2 and its molecular weight is 294.77 g/mol. The purity is usually 95%.
The exact mass of the compound N-(sec-butyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide is 294.1135055 g/mol and the complexity rating of the compound is 367. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization of Aromatic Polyamides
Aromatic polyamides have been synthesized using compounds related to N-(sec-butyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide, showing significant thermal stability and solubility in various organic solvents. These polyamides are capable of forming transparent and tough films, which are beneficial in creating materials with specific thermal and mechanical properties for industrial applications. The study by Yang, Hsiao, and Yang (1999) elaborates on the synthesis and characterization of such polyamides, indicating their potential in high-performance material applications due to their high glass transition temperatures and thermal degradation points (Yang, Hsiao, & Yang, 1999).
Advanced Polyamide and Polyimide Materials
Further research into the synthesis of polyamides and polyimides derived from related chemical structures highlights the development of materials with enhanced solubility and thermal properties. The work by Liaw and Liaw (2000) focuses on new polyamides based on bis(ether-carboxylic acid) or bis(ether amine), derived from tert-butylcatechol, showcasing their thermal stability and solubility in polar solvents, which is critical for their application in advanced materials and engineering (Liaw & Liaw, 2000).
Potential Biological Applications
Although explicitly excluded from the requirements, it's noteworthy to mention that related chemical structures have been explored for potential biological activities, including antidepressant and nootropic effects. For instance, the study by Thomas et al. (2016) on Schiff’s bases and 2-azetidinones derived from isonicotinyl hydrazone demonstrates the synthesis of compounds with significant antidepressant activity, highlighting the versatility of related chemical frameworks in contributing to pharmaceutical research (Thomas, Nanda, Kothapalli, & Hamane, 2016).
Molecular Interaction Studies
Molecular interaction studies, such as those conducted on N-(chlorophenyl)pyridinecarboxamides, provide insights into the electronic properties and interaction landscapes of compounds structurally related to N-(sec-butyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide. These studies contribute to a deeper understanding of the physicochemical properties of these compounds, which is essential for their application in designing new materials and drugs (Gallagher et al., 2022).
Propriétés
IUPAC Name |
N-butan-2-yl-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O2/c1-3-10(2)17-15(20)11-8-14(19)18(9-11)13-6-4-12(16)5-7-13/h4-7,10-11H,3,8-9H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUCUPZKYPTUOMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1CC(=O)N(C1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(1-methylbutyl)-8-(quinoxalin-5-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5602523.png)
![5-Nitro-2-[(spiro[2.3]hexane-2-carbonylamino)carbamoyl]benzoic acid](/img/structure/B5602544.png)
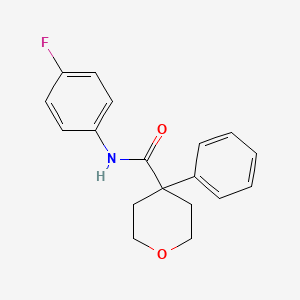
![N'-({5-[3-(2-aminoethyl)benzyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}methyl)-N,N-dimethylurea dihydrochloride](/img/structure/B5602558.png)

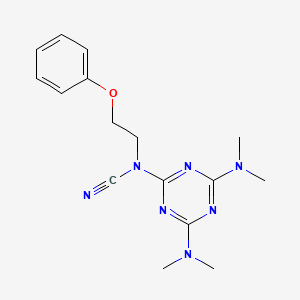
![N-methyl-N-[4-({2-[2-(trifluoromethyl)benzylidene]hydrazino}carbonyl)phenyl]benzenesulfonamide](/img/structure/B5602570.png)


![1-(3,5-dichlorophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B5602602.png)
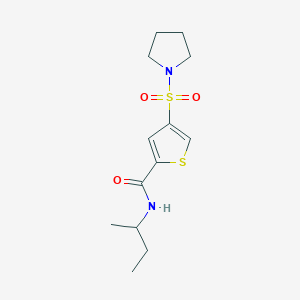
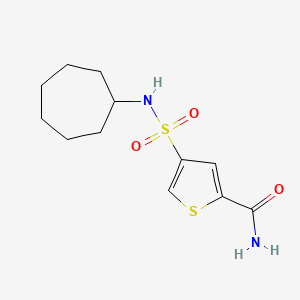
![N-(2,4-difluorophenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B5602618.png)
